

## physicochemical properties of 5-Bromo-3phenyl salicylic acid

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Compound of Interest		
Compound Name:	5-Bromo-3-phenyl salicylic acid	
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An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-3-phenyl** salicylic acid

#### Introduction

**5-Bromo-3-phenyl salicylic acid** is a synthetic derivative of salicylic acid, a well-known class of compounds with significant biological activities. This molecule is of particular interest to researchers in drug discovery and development due to its demonstrated activity as a selective inhibitor of aldo-keto reductase 1C1 (AKR1C1).[1][2] AKR1C1 is an enzyme implicated in the metabolism of steroids, such as progesterone, and has been identified as a potential therapeutic target in oncology and endocrinology.[2][3] A thorough understanding of the physicochemical properties of **5-Bromo-3-phenyl salicylic acid** is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, dosage form design, and bioavailability.[4][5]

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromo-3-phenyl salicylic acid**, detailed experimental protocols for their determination, and visualizations of its biological context and characterization workflow.

## **Chemical and Physical Properties**

The core physicochemical data for **5-Bromo-3-phenyl salicylic acid** are summarized in the table below. These properties are crucial for predicting the compound's behavior in both in vitro and in vivo systems.



Property	Value	Reference
IUPAC Name	5-bromo-2-hydroxy-[1,1'- biphenyl]-3-carboxylic acid	[1][2]
CAS Number	99514-99-5	[1][3][6]
Molecular Formula	С13H9BrO3	[1][2]
Molecular Weight	293.1 g/mol	[1][2][3]
Appearance	Crystalline solid	[1][3]
Boiling Point	416.9 ± 45.0 °C at 760 mmHg	[6]
Melting Point	No data available	[6]
pKa (Predicted)	2.38 ± 0.14	[7]
Solubility	DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL	[1][2][3]

## **Spectroscopic Properties**

Spectroscopic analysis is essential for confirming the chemical structure and purity of **5-Bromo-3-phenyl salicylic acid**.

Spectroscopic Data	Value / Expected Signals	Reference
UV-Vis (λmax)	220, 301 nm	[1][2]
<sup>1</sup> H NMR (Expected)	δ 10–12 ppm (hydroxyl proton)δ 6.5–8.5 ppm (aromatic protons)δ ~12 ppm (carboxylic acid proton)	[3]
Infrared (IR) (Expected)	3200–3500 cm <sup>-1</sup> (-OH stretch)1680–1700 cm <sup>-1</sup> (C=O stretch)500–600 cm <sup>-1</sup> (C-Br stretch)	[3]



### **Experimental Protocols**

Detailed methodologies are required for the accurate and reproducible determination of physicochemical properties.[8][9] The following are generalized protocols based on standard pharmaceutical analysis techniques.

# Determination of Melting Point by Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and thermal profile of the solid compound.
- Apparatus: A calibrated Differential Scanning Calorimeter.
- Procedure:
  - Accurately weigh 2-5 mg of 5-Bromo-3-phenyl salicylic acid into an aluminum DSC pan.
  - Seal the pan hermetically. An empty, sealed pan is used as a reference.
  - Place both the sample and reference pans into the DSC cell.
  - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  - Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

#### **Determination of Solubility (Shake-Flask Method)**

- Objective: To determine the equilibrium solubility of the compound in various solvents.
- Apparatus: Orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
  - Add an excess amount of 5-Bromo-3-phenyl salicylic acid to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed vial.



- Agitate the vials at a constant temperature (e.g., 25 °C) in an orbital shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
- Analyze the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.
- Calculate the original concentration to determine the solubility in mg/mL.

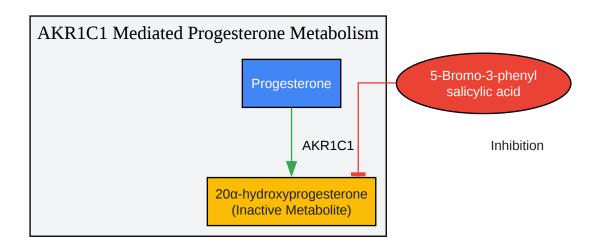
#### **Determination of pKa by Potentiometric Titration**

- Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid and phenolic hydroxyl groups.
- Apparatus: Calibrated pH meter, automatic titrator, beaker, magnetic stirrer.
- Procedure:
  - Dissolve a precisely weighed amount of 5-Bromo-3-phenyl salicylic acid in a suitable co-solvent system (e.g., water/methanol) due to its low aqueous solubility.
  - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
  - Record the pH of the solution after each addition of the titrant.
  - Plot the pH versus the volume of titrant added.
  - The pKa value is determined from the pH at the half-equivalence point on the titration curve. The first inflection point corresponds to the carboxylic acid, and a second may be observed for the phenolic hydroxyl.

## **Biological Activity and Signaling Pathway**



**5-Bromo-3-phenyl salicylic acid** is a selective inhibitor of Aldo-Keto Reductase 1C1 (AKR1C1), with a reported Ki value of 140 nM.[1][2][3] It shows selectivity over other isoforms such as AKR1C2 (Ki = 1.97  $\mu$ M) and AKR1C3 (Ki = 21  $\mu$ M).[1][2] The AKR1C1 enzyme is responsible for metabolizing progesterone into its inactive form, 20 $\alpha$ -hydroxy progesterone.[2] By inhibiting this enzyme, **5-Bromo-3-phenyl salicylic acid** can modulate steroid hormone levels, which has potential applications in treating certain cancers where AKR1C1 is overexpressed.[3]



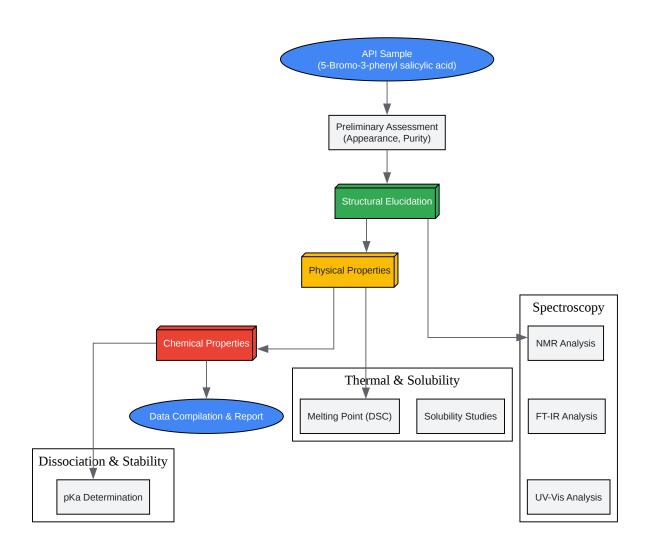
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Figure 1. Inhibition of AKR1C1 by 5-Bromo-3-phenyl salicylic acid.

## **Physicochemical Characterization Workflow**

The comprehensive characterization of an active pharmaceutical ingredient (API) like **5-Bromo-3-phenyl salicylic acid** follows a logical workflow. This process ensures that all critical physical and chemical properties are systematically evaluated to build a complete profile of the compound.





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Figure 2. Workflow for Physicochemical Characterization of an API.

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